Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate
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Overview
Description
Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate is a complex organic compound with significant applications in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). This compound is known for its ionizable properties, which make it suitable for encapsulating and delivering therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate involves multiple steps, including esterification and amidation reactionsThe final step involves the amidation of the resulting intermediate with 7-oxoheptanoic acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification and etherification reactions. The reaction conditions typically involve temperatures ranging from 60°C to 120°C and pressures up to 10 atmospheres .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the nonyl or octyldecyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various derivatives such as hydroxylated, carboxylated, and alkylated compounds, which can be further utilized in different applications .
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate involves its ionizable properties, which allow it to encapsulate and protect therapeutic agents. Upon reaching the target site, the compound undergoes ionization, releasing the encapsulated agents. The molecular targets and pathways involved include interactions with cell membranes, facilitating the uptake of the therapeutic agents into cells .
Comparison with Similar Compounds
Similar Compounds
1-Octylnonyl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar in structure but with different alkyl chain lengths.
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Similar functional groups but different overall structure.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(7-((2-octyldecyl)oxy)-7-oxoheptyl)amino)octanoate is unique due to its specific combination of functional groups and alkyl chains, which provide it with distinct ionizable properties and make it highly effective in drug delivery applications .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-[7-(2-octyldecoxy)-7-oxoheptyl]amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)34-27-20-17-22-29-36-45(38-39-46)37-30-23-21-28-35-44(48)50-41-42(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
WZAMAOJDLIIHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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